REACTION_CXSMILES
|
C1(C)C=CC(S(N)(=O)=O)=CC=1.[C:12]12([NH2:22])[CH2:21][CH:16]3[CH2:17][CH:18]([CH2:20][CH:14]([CH2:15]3)[CH2:13]1)[CH2:19]2.C(N)CC.C(N)CN.[Li]>CCOCC>[C:12]12([NH2:22])[CH2:19][CH:18]3[CH2:17][CH:16]([CH2:15][CH:14]([CH2:20]3)[CH2:13]1)[CH2:21]2 |f:0.1,^1:30|
|
Name
|
1-adamantanamine p-toluenesulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)N)C.C12(CC3CC(CC(C1)C3)C2)N
|
Name
|
1-Adamantanamine p-toluenesulfonamide
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)N)C.C12(CC3CC(CC(C1)C3)C2)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer, condenser
|
Type
|
CUSTOM
|
Details
|
gave a dark color
|
Type
|
CUSTOM
|
Details
|
rose to 42°
|
Type
|
WAIT
|
Details
|
After an hour the temperature began
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured onto ice
|
Type
|
WASH
|
Details
|
The ether was washed with brine
|
Type
|
DISTILLATION
|
Details
|
distilled at atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
was sublimed at 90°
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |